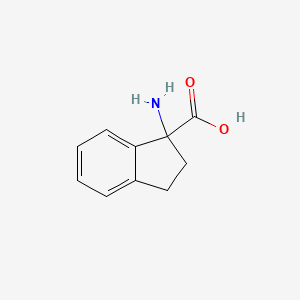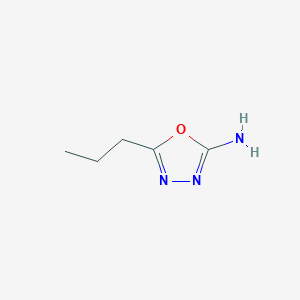
3-(Ethoxymethylene)pentane-2,4-dione
Overview
Description
3-(Ethoxymethylene)pentane-2,4-dione, also known as 3-EMPD, is a cyclic diketone that is used in a variety of scientific research applications. It is an important organic compound with numerous biochemical and physiological effects.
Scientific Research Applications
1. Synthesis and Structural Analysis
3-(Ethoxymethylene)pentane-2,4-dione and its derivatives are used in the synthesis of various compounds, such as Schiff bases and other organic structures. For example, a study investigated the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, one of which was 3-{[(4-Aminopyridin-3-yl)amino]methylene}pentene-2,4-dione. This compound was found to form hydrogen-bonded dimers in the crystalline state (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
2. Thermal and Physical Properties
Studies on β-diketones, such as pentane-2,4-dione, a close relative of this compound, have provided insights into their thermal and physical properties. For instance, research on the keto ⇋ enol equilibrium of pentane-2,4-dione in various solvents has helped understand the cyclic hydrogen bonding of the enol in different environments (Emsley & Freeman, 1987).
3. Applications in Coordination Chemistry
β-diketones are also significant in coordination chemistry. They can act as ligands to form complexes with various metals. For example, a study on the hydrogen bonding of the enol tautomers of some 3-substituted pentane-2,4-diones, including 3-(4-nitrophenyl) and 3-(4-phenoxyphenyl) derivatives, provided valuable insights into their bonding with metal ions (Emsley, Ma, Bates, Motevalli, & Hursthouse, 1989).
4. Role in Chemical Reactions
These compounds play a crucial role in various chemical reactions. For instance, pentane-2,4-dione reacts with 3-chloro-1,2-benzisothiazole to form different derivatives under specific conditions, demonstrating the reactivity and versatility of β-diketones in organic synthesis (Carrington, Clarke, & Scrowston, 1971).
5. Analytical and Spectroscopic Studies
Analytical and spectroscopic studies of β-diketones provide insights into their molecular structure and reactivity. Research focusing on the vibrational assignment of the enol form of 3-substituted pentane-2,4-diones using Density Functional Theory (DFT) calculations has been critical for understanding their electronic properties (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).
Properties
IUPAC Name |
3-(ethoxymethylidene)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-4-11-5-8(6(2)9)7(3)10/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTXGKOHFZJUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286589 | |
| Record name | 3-(ethoxymethylene)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33884-41-2 | |
| Record name | 33884-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(ethoxymethylene)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)



![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)


